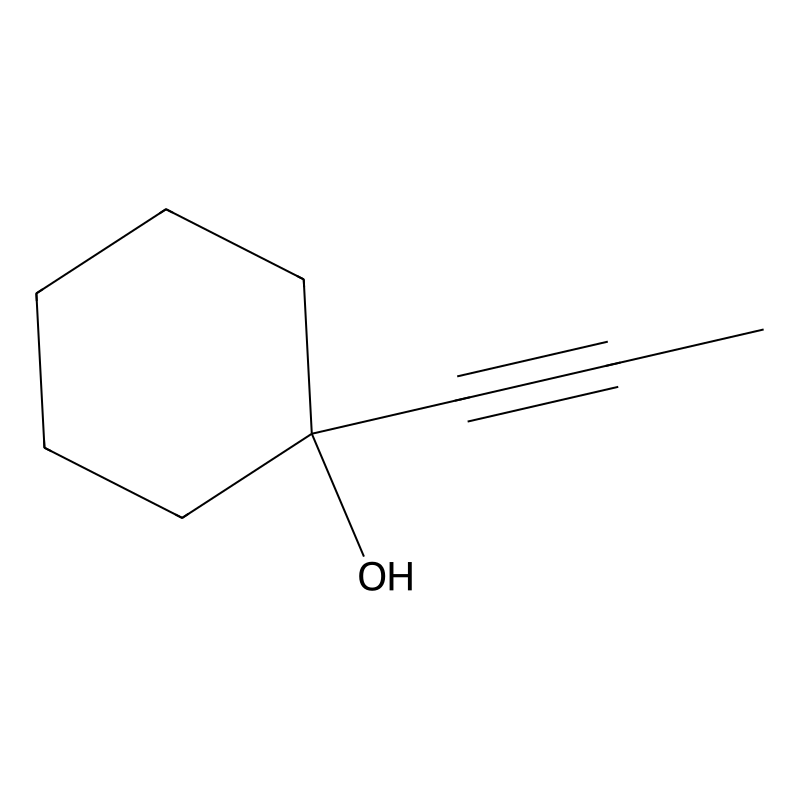1-(1-Propynyl)cyclohexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(1-Propynyl)cyclohexanol is characterized by its cyclohexane ring, which is saturated and contains a hydroxyl group (-OH) that classifies it as an alcohol. The presence of the propynyl group introduces unsaturation, which can influence its chemical reactivity and biological activity. The compound has a molecular weight of approximately 138.21 g/mol and is often referenced by its CAS number, 697-37-0 .
The chemical behavior of 1-(1-Propynyl)cyclohexanol can be attributed to both the hydroxyl group and the propynyl moiety. Key reactions include:
- Dehydration: Under acidic conditions, 1-(1-Propynyl)cyclohexanol can undergo dehydration to form alkenes.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
These reactions are significant for synthetic applications and in understanding the compound's reactivity profile.
Research indicates that 1-(1-Propynyl)cyclohexanol exhibits notable biological activity. It has been studied for its potential as a therapeutic agent, particularly in pharmacological contexts. Some studies suggest it may interact with specific biological pathways, although detailed mechanisms remain under investigation. Its structural features may contribute to its activity against certain biological targets, making it a candidate for further research in drug development.
Several synthesis methods have been reported for 1-(1-Propynyl)cyclohexanol:
- Alkylation of Cyclohexanol: One method involves the reaction of cyclohexanol with propyne in the presence of a suitable catalyst.
- Hydroboration-Oxidation: Another approach includes hydroboration of cyclohexene followed by oxidation to yield the desired alcohol.
- Multi-step Synthesis: A more complex route may involve several steps, including functionalization of cyclohexane derivatives followed by selective reactions to introduce the propynyl group .
These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired outcomes.
1-(1-Propynyl)cyclohexanol finds applications in various domains:
- Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.
- Chemical Intermediates: It can serve as an intermediate in organic synthesis for creating more complex molecules.
- Research: Used in laboratories for studying reaction mechanisms and biological interactions.
The compound's unique structure allows it to be utilized effectively across these fields.
Studies on interaction profiles indicate that 1-(1-Propynyl)cyclohexanol may interact with various biological macromolecules. These interactions could impact enzyme activities or receptor binding, contributing to its biological effects. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use.
Several compounds share structural similarities with 1-(1-Propynyl)cyclohexanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanol | C6H12O | Simple alcohol without unsaturation |
| 1-(1-Propenyl)cyclohexanol | C9H14O | Contains a propenyl group instead |
| 3-Hydroxypropanoic Acid | C3H6O3 | Shorter chain with carboxylic acid |
| 2-Methylcyclopentanol | C6H12O | Different ring structure |
Uniqueness of 1-(1-Propynyl)cyclohexanol
What sets 1-(1-Propynyl)cyclohexanol apart from these compounds is its combination of a cyclohexane ring with an alkyne functional group. This unique structure potentially enhances its reactivity and biological activity compared to simpler alcohols or those lacking unsaturation.








